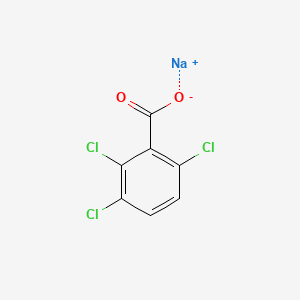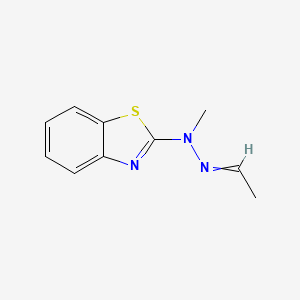![molecular formula C23H17NO4 B13811121 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxole ring and substituted with methoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate acyl derivatives. The formation of the oxazole ring is facilitated by the nature of the substituent on the acyl residue . Another approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . These methods provide efficient and straightforward strategies for the synthesis of the compound.
Análisis De Reacciones Químicas
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and antioxidant activities. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, it has applications in the field of materials science, where it can be used to develop new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. It can also interact with receptors on the surface of cells, modulating cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)quinoline and 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione . While these compounds share some structural similarities, they differ in their specific functional groups and ring systems. The presence of the dioxole ring in this compound imparts unique chemical properties that distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C23H17NO4 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-2-phenyl-5H-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C23H17NO4/c1-26-17-13-11-16(12-14-17)23(15-7-3-2-4-8-15)27-20-18-9-5-6-10-19(18)24-22(25)21(20)28-23/h2-14H,1H3,(H,24,25) |
Clave InChI |
GJORGVGXBHRIKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(OC3=C(O2)C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
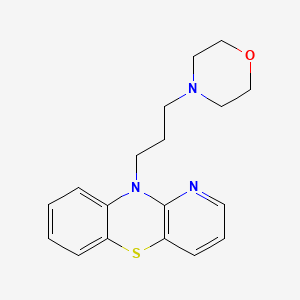
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
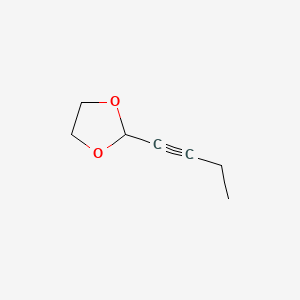
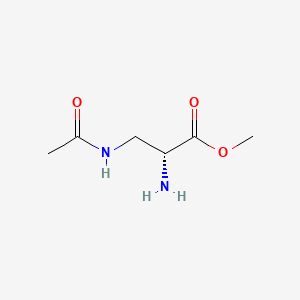
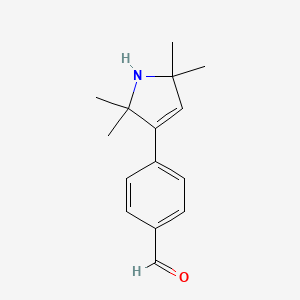
![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13811086.png)
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)
